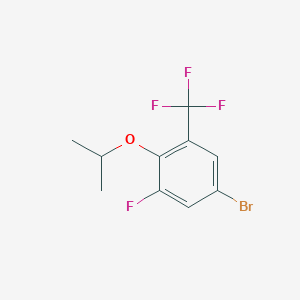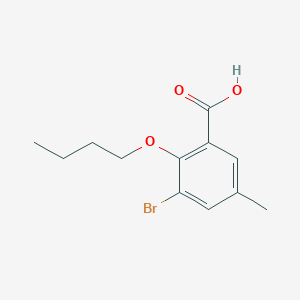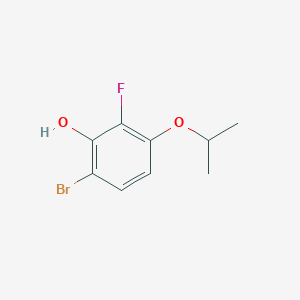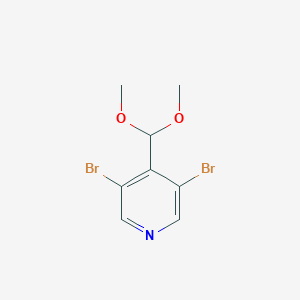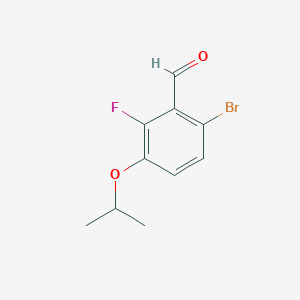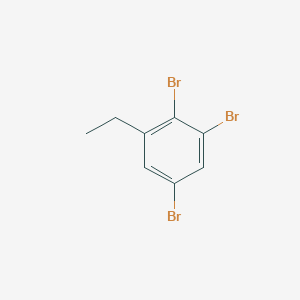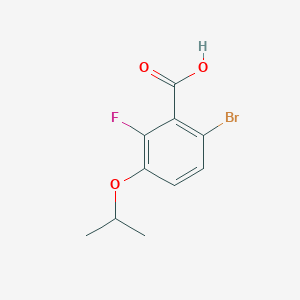
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone, commonly known as CTM, is an organosulfur compound that has been used in a variety of scientific research applications. CTM is a versatile compound that has been used in a variety of fields, such as organic chemistry, biochemistry, pharmacology, and biotechnology. CTM has unique properties that make it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
1. Synthesis of New Anti-Tuberculosis Drug Candidates
A study by Eckhardt et al. (2020) involved the structural characterization of a compound similar to (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone, which was a side product in the synthesis of a new class of anti-tuberculosis drug candidates. This highlights its potential application in the development of new pharmaceuticals for tuberculosis treatment Eckhardt et al., 2020.
2. Antimicrobial and Antioxidant Activities
Research by Thirunarayanan (2014) on a series of derivatives related to the chemical structure of interest demonstrated their antimicrobial, antioxidant, and insect antifeedant activities. This suggests that compounds with a similar structure could have applications in antimicrobial and antioxidant research Thirunarayanan, 2014.
3. Exploring Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) conducted a comprehensive study on the crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety, similar to our compound of interest. This research provides insights into the role of non-covalent interactions in supramolecular architectures, which is crucial for understanding the behavior of such compounds in various applications Sharma et al., 2019.
4. Potential Use in PET Imaging for Parkinson's Disease
Wang et al. (2017) synthesized a compound structurally related to this compound, intended as a PET imaging agent for Parkinson's disease. This indicates possible applications of similar compounds in medical imaging, particularly for neurological conditions Wang et al., 2017.
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been used extensively in promoting organic transformations .
Propiedades
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NOS/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYBKWUCRUVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)

